3-Cyclohexene-1,1-dimethanol
Overview
Description
3-Cyclohexene-1,1-dimethanol is a chemical compound with the molecular formula C8H14O2 . It contains 24 bonds in total, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .
Synthesis Analysis
3-Cyclohexene-1,1-dimethanol has been used in the synthesis of novel macromonomers of epoxy end-functionalized polystyrene via atom transfer radical polymerization . It can also be separated on a Newcrom R1 HPLC column .Molecular Structure Analysis
The molecular structure of 3-Cyclohexene-1,1-dimethanol includes a six-membered cyclohexene ring with two methanol groups attached to one of the carbons . The linear formula of this compound is C6H8(CH2OH)2 .Scientific Research Applications
Chemical Synthesis
3-Cyclohexene-1,1-dimethanol is a versatile building block in the realm of chemical synthesis . Its cyclohexene core and hydroxyl functionalities allow for the synthesis of a diverse array of compounds .
Pharmaceutical Research
In pharmaceutical research and development, 3-Cyclohexene-1,1-dimethanol is used for the synthesis of a wide spectrum of drug candidates . Each of these candidates has the potential to address a variety of health conditions .
Material Science
3-Cyclohexene-1,1-dimethanol is used in the synthesis of novel macromonomers of epoxy end-functionalized polystyrene via atom transfer radical polymerization . This application is particularly relevant in the field of material science.
Essential Oil Constituent
3-Cyclohexene-1,1-dimethanol is a principal constituent of essential oil isolated from Pinus sylvestris . This makes it important in the study and production of essential oils.
Chromatography
3-Cyclohexene-1,1-dimethanol can be analyzed by reverse phase (RP) HPLC method with simple conditions . This makes it useful in chromatographic applications for the separation and analysis of complex mixtures .
Safety and Handling
The safety and handling of 3-Cyclohexene-1,1-dimethanol is also a subject of research. It is classified as Acute Tox. 4 Oral and is non-combustible . Research into its safety and handling can help ensure it is used safely and effectively in various applications .
Safety and Hazards
3-Cyclohexene-1,1-dimethanol is classified as Acute Tox. 4 Oral according to GHS07 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBFFWTZWGHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175968 | |
Record name | 3-Cyclohexene-1,1-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1,1-dimethanol | |
CAS RN |
2160-94-3 | |
Record name | 3-Cyclohexene-1,1-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2160-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexene-1,1-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CYCLOHEXENE-1,1-DIMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclohexene-1,1-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-2-ene-1,1-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Cyclohexene-1,1-dimethanol is primarily used as a monomer in the synthesis of various polymers. For instance, it's a key component in producing active barrier poly(ethylene terephthalate) (PET) copolymers. [] These copolymers exhibit improved oxygen barrier properties compared to unmodified PET. [, ] Additionally, it serves as a building block for synthesizing well-defined macromonomers with cyclohexene oxide functionality. [, ] These macromonomers are further employed in creating comb-shaped and graft copolymers via photoinitiated cationic polymerization. [, ]
A: While the provided research abstracts don't explicitly state the molecular formula and weight of 3-Cyclohexene-1,1-dimethanol, they do highlight its use in polymerization reactions. This suggests the presence of two reactive hydroxyl (-OH) groups within its structure. These hydroxyl groups enable its participation in condensation polymerization reactions, leading to the formation of polyester chains. [, ]
A: Research indicates that incorporating 3-Cyclohexene-1,1-dimethanol as a comonomer in PET synthesis leads to enhanced oxygen barrier properties. Specifically, PET/3-Cyclohexene-1,1-dimethanol copolymers demonstrate up to a 40% improvement in oxygen barrier performance compared to unmodified PET. [, ] This enhancement is attributed to the active oxygen scavenging ability of the 3-Cyclohexene-1,1-dimethanol moiety within the polymer matrix. []
A: Yes, research indicates that incorporating 3-Cyclohexene-1,1-dimethanol into PET influences the polymer's thermal properties. Studies reveal a decrease in the peak melting temperature of PET/3-Cyclohexene-1,1-dimethanol copolymers as the concentration of 3-Cyclohexene-1,1-dimethanol increases. [] Furthermore, these copolymers exhibit slower crystallization rates compared to unmodified PET. []
A: Studies on the rheological behavior of PET/3-Cyclohexene-1,1-dimethanol copolymers reveal that they exhibit Newtonian behavior within the studied range of 3-Cyclohexene-1,1-dimethanol concentrations. [] This implies that their viscosity remains constant regardless of the applied shear rate, which is a desirable characteristic for certain processing techniques.
A: Research utilizes various spectroscopic techniques to confirm the incorporation and interactions of 3-Cyclohexene-1,1-dimethanol within polymer structures. Proton nuclear magnetic resonance spectroscopy (1H NMR) and 2D correlation spectroscopy (COSY) analysis provide valuable insights into the chemical environment and bonding interactions of 3-Cyclohexene-1,1-dimethanol within PET copolymers. [] These techniques help establish the successful integration of the monomer into the polymer backbone.
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